5-[(3,5-Dimethoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(E)-5-(3,5-Dimethoxybenzylidene)-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its biological activity, and a benzylidene moiety that enhances its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(3,5-Dimethoxybenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 3,5-dimethoxybenzaldehyde with 2-thioxothiazolidin-4-one under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the product precipitates out .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(3,5-Dimethoxybenzylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The benzylidene moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
(E)-5-(3,5-Dimethoxybenzylidene)-2-thioxothiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (E)-5-(3,5-Dimethoxybenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The thiazolidinone core is known to inhibit certain enzymes, while the benzylidene moiety can interact with cellular receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(E)-3,5-Dimethoxybenzylidene-2-thioxothiazolidin-4-one: Similar structure but with different substituents on the benzylidene moiety.
Thiazolidinone derivatives: A broad class of compounds with varying biological activities.
Uniqueness
(E)-5-(3,5-Dimethoxybenzylidene)-2-thioxothiazolidin-4-one is unique due to its specific combination of a thiazolidinone core and a 3,5-dimethoxybenzylidene moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H11NO3S2 |
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Molecular Weight |
281.4 g/mol |
IUPAC Name |
(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO3S2/c1-15-8-3-7(4-9(6-8)16-2)5-10-11(14)13-12(17)18-10/h3-6H,1-2H3,(H,13,14,17)/b10-5+ |
InChI Key |
DGXJIOAPRQOTFP-BJMVGYQFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C2C(=O)NC(=S)S2)OC |
Origin of Product |
United States |
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